molecular formula C10H9N5OS B11478543 3-(Methoxymethyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Methoxymethyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11478543
M. Wt: 247.28 g/mol
InChI Key: VRJYKQVGHDOBAK-UHFFFAOYSA-N
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Description

3-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a heterocyclic compound that contains a triazole and thiadiazole ring fused together with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate alkylating agent.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.

    Fusion with Pyridine Ring: The triazole and thiadiazole rings are then fused with a pyridine ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C10H9N5OS

Molecular Weight

247.28 g/mol

IUPAC Name

3-(methoxymethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H9N5OS/c1-16-6-8-12-13-10-15(8)14-9(17-10)7-3-2-4-11-5-7/h2-5H,6H2,1H3

InChI Key

VRJYKQVGHDOBAK-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C2N1N=C(S2)C3=CN=CC=C3

Origin of Product

United States

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